molecular formula C14H15F3N8OS B10780362 3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine

3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B10780362
M. Wt: 400.38 g/mol
InChI Key: VNLPYEMGHGDRRZ-MRVPVSSYSA-N
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Description

3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine is a useful research compound. Its molecular formula is C14H15F3N8OS and its molecular weight is 400.38 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine , also known as PF-04671536 hydrochloride, is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a triazolo-pyrimidine core fused with thiazole and morpholine moieties, which contribute to its pharmacological properties. This compound is primarily recognized for its role as a selective inhibitor of phosphodiesterases (PDEs), particularly PDE8A and PDE8B, which are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .

PF-04671536 hydrochloride functions by inhibiting specific phosphodiesterases, thereby increasing the concentrations of cAMP and cGMP within cells. These cyclic nucleotides are vital for numerous cellular signaling pathways and physiological processes, including:

  • Cardiovascular function : Modulating heart rate and vascular tone.
  • Neurotransmission : Influencing synaptic plasticity and cognitive functions.
  • Immune response : Regulating inflammation and immune cell activity.

The selectivity for PDE8 isoforms is particularly important as it minimizes potential side effects associated with inhibition of other PDE types .

Anticancer Properties

Research indicates that PF-04671536 hydrochloride may possess anticancer properties. Studies have shown that compounds with similar structural features exhibit antiproliferative activity against various cancer cell lines. For instance, the triazole moiety has been linked to enhanced biological activity in cancer models due to its ability to interfere with cellular signaling pathways . In vitro studies demonstrated that modifications in the structure could lead to significant changes in potency against cancer cells such as HeLa (cervical carcinoma) and CEM (human T-lymphocyte) cells .

Antimicrobial Activity

The compound's thiazole component is often associated with antimicrobial properties. Preliminary findings suggest that PF-04671536 hydrochloride may inhibit bacterial growth through mechanisms involving interference with bacterial signaling pathways or direct action on bacterial enzymes .

Table: Biological Activities of PF-04671536 Hydrochloride

Activity TypeObserved EffectsReferences
AnticancerInhibits proliferation in cancer cell lines ,
AntimicrobialPotential inhibition of bacterial growth,
PDE InhibitionIncreases cAMP/cGMP levels, affecting various signaling pathways,

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various compounds, PF-04671536 hydrochloride was tested against several cancer cell lines. The results indicated that the compound exhibited significant activity with an IC50 value lower than 10 μM in HeLa cells, suggesting its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds structurally related to PF-04671536 hydrochloride. The study employed disk diffusion methods against pathogens such as Staphylococcus aureus and Candida albicans, revealing promising results that warrant further exploration into its use as an antimicrobial agent .

Properties

IUPAC Name

3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N8OS/c15-14(16,17)13-20-11(18)10-12(21-13)25(23-22-10)6-8-5-24(2-3-26-8)7-9-19-1-4-27-9/h1,4,8H,2-3,5-7H2,(H2,18,20,21)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPYEMGHGDRRZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=NC=CS2)CN3C4=NC(=NC(=C4N=N3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.